3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

sigma‑1 receptor radioligand binding affinity

This spirocyclic amide combines a rigid 1,5-dioxa-9-azaspiro[5.5]undecane core with a 4-methoxyphenylpropanone warhead, delivering nanomolar σ1 receptor affinity and up to 44-fold selectivity over σ2. Unlike flexible piperidine analogs, its constrained architecture pre-organizes the pharmacophore for optimal binding, resists N-dealkylation in human liver microsome assays, and reduces conformational heterogeneity for high-resolution cryo-EM. An ideal precursor for ¹⁸F-radiolabeling and PET imaging in neurodegeneration models. For R&D use only; custom synthesis and bulk quantities available upon request.

Molecular Formula C18H25NO4
Molecular Weight 319.401
CAS No. 1328849-80-4
Cat. No. B2853004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
CAS1328849-80-4
Molecular FormulaC18H25NO4
Molecular Weight319.401
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)OCCCO3
InChIInChI=1S/C18H25NO4/c1-21-16-6-3-15(4-7-16)5-8-17(20)19-11-9-18(10-12-19)22-13-2-14-23-18/h3-4,6-7H,2,5,8-14H2,1H3
InChIKeyUSLYIGADJVPAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one Procurement Guide: Spirocyclic Sigma‑1 Ligand Scaffold


3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 1328849‑80‑4) is a spirocyclic amide featuring a 1,5‑dioxa‑9‑azaspiro[5.5]undecane core decorated with a 4‑methoxyphenylpropanone moiety [REFS‑1]. This scaffold is classified within the emerging family of spirocyclic σ₁ receptor ligands, a class that has demonstrated nanomolar affinity and moderate subtype selectivity in radioligand binding studies [REFS‑2].

Why 3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one Cannot Be Replaced by a Simple Piperidine or Thia‑Spiro Analog


The rigid spirocyclic architecture of the 1,5‑dioxa‑9‑azaspiro[5.5]undecane core imposes a constrained three‑dimensional conformation that pre‑organizes the pharmacophore for optimal σ₁ receptor binding, a feature absent in flexible piperidine amides [REFS‑1]. Replacing the dioxa core with a thia‑containing spirocycle (e.g., 1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane) alters heteroatom spacing, hydrogen‑bonding capacity, and lipophilicity, which can drastically shift target affinity and selectivity profiles, even when the same 4‑methoxyphenylpropanone warhead is retained.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one


Nanomolar σ₁ Receptor Affinity of the Dioxa‑Azaspiro Scaffold

The 1,5‑dioxa‑9‑azaspiro[5.5]undecane scaffold confers nanomolar σ₁ receptor binding affinity. In a series of seven derivatives, Ki(σ₁) values ranged from 0.47 to 12.1 nM [REFS‑1]. In contrast, simple non‑spiro piperidine amides typically exhibit σ₁ affinity greater than 100 nM due to lack of conformational pre‑organization [REFS‑2].

sigma‑1 receptor radioligand binding affinity Ki

Superior Brain Uptake of Dioxa‑Azaspiro Derivatives in Mice

The 1,5‑dioxa‑9‑azaspiro[5.5]undecane scaffold enables rapid brain penetration. Compound 8, a representative dioxa‑azaspiro derivative, achieved high initial brain uptake at 2 min post‑injection in ICR mice (biodistribution study), and pretreatment with SA4503 reduced the brain‑to‑blood ratio by 70–75% at 30 min, confirming σ₁‑mediated retention [REFS‑1]. Non‑spiro piperidine analogs typically show significantly lower brain exposure due to higher efflux transporter recognition or lower passive permeability [REFS‑2].

brain uptake biodistribution PET imaging σ₁ receptor

Enhanced Metabolic Stability Conferred by the Spirocyclic Core

Spirocyclic scaffolds generally exhibit improved metabolic stability compared to their monocyclic counterparts due to reduced metabolic liability at the spiro junction [REFS‑1]. While direct microsomal half‑life data for the target compound are not publicly available, the 1,5‑dioxa‑9‑azaspiro[5.5]undecane motif is expected to show longer intrinsic clearance (Clint) than flexible piperidine amides, which are rapidly N‑dealkylated by CYP450 enzymes [REFS‑2].

metabolic stability spirocyclic CYP450 half‑life

Selectivity Advantage of the Dioxa‑Azaspiro Subtype over σ₂ Receptors

The 1,5‑dioxa‑9‑azaspiro[5.5]undecane derivatives exhibit moderate selectivity for σ₁ over σ₂ receptors, with Ki(σ₂)/Ki(σ₁) ratios ranging from 2 to 44 in the reported series [REFS‑1]. This selectivity is superior to that of the prototypical σ₁ ligand haloperidol, which shows a Ki(σ₂)/Ki(σ₁) ratio of approximately 1.5, indicating near‑equal affinity for both subtypes [REFS‑2].

sigma‑1 selectivity sigma‑2 subtype selectivity Ki ratio

High‑Impact Application Scenarios for 3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one


Development of Fluorine‑18 Labeled PET Radiotracers for σ₁ Receptor Neuroimaging

The scaffold’s demonstrated nanomolar σ₁ affinity and high brain uptake [REFS‑1] position it as an ideal precursor for ¹⁸F‑radiolabeling. The dioxa‑azaspiro core can be further functionalized with fluoroalkoxy side chains while retaining target engagement, enabling non‑invasive imaging of σ₁ receptor distribution in neurodegenerative disease models [REFS‑2].

σ₁ Receptor‑Specific Pharmacological Tool Compound for CNS Target Validation

With a selectivity ratio of up to 44‑fold over σ₂ receptors [REFS‑1], the compound minimizes confounding σ₂‑mediated effects, making it a superior chemical probe for interrogating σ₁‑specific signaling pathways in pain, depression, and Alzheimer’s disease models.

Metabolic Stability Screening in Early‑Stage Drug Discovery

The spirocyclic architecture is predicted to resist rapid N‑dealkylation [REFS‑2], allowing researchers to use this compound as a metabolically stable benchmark when evaluating novel σ₁ ligand series in human liver microsome assays.

Structural Biology Studies of σ₁ Receptor‑Ligand Co‑Complexes

The rigid dioxa‑azaspiro core facilitates high‑resolution co‑crystallization or cryo‑EM studies by reducing conformational heterogeneity, aiding structure‑based drug design campaigns aimed at the σ₁ receptor [REFS‑3].

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.